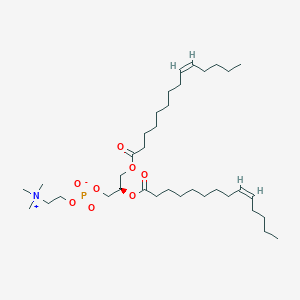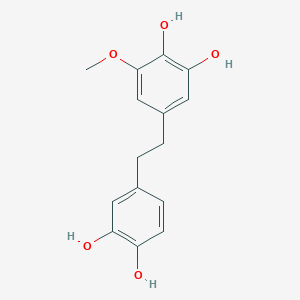
Dendrocandin E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dendrocandin E is a diphenylethane that is 1,2-dihydrostilbene substituted by hydroxy groups at positions 3, 3', 4 and 4' and a methoxy group at position 5. It is isolated from the stems of Dendrobium candidum and exhibits antioxidant activity. It has a role as a metabolite and a radical scavenger. It is a member of catechols, a diphenylethane and a member of methoxybenzenes. It derives from a hydride of a 1,2-dihydrostilbene.
Applications De Recherche Scientifique
Antioxidant Activity
Dendrocandin E, isolated from Dendrobium candidum, has demonstrated significant antioxidant properties. In a study exploring the antioxidant activities of new compounds, dendrocandin E showed potent activity in the DPPH radical scavenging test, with an IC50 value of 15.6 µM, indicating its potential as a natural antioxidant agent. This activity was compared against vitamin C, a known antioxidant, which had an IC50 of 23.2 µM, highlighting dendrocandin E's strong antioxidant capabilities (Li et al., 2009).
Neurite Outgrowth-Promoting Activity
In another domain of scientific research, compounds related to dendrocandin E, such as dendrocandin T and U from Dendrobium officinale, were investigated for their neurite outgrowth-promoting activity. Although dendrocandin E itself was not directly mentioned in this study, the research on dendrocandins T and U indicates the potential neurotrophic benefits of compounds within this class, suggesting a broader application in neurology and the health function of traditional Chinese medicines like "Tiepi Shihu" (Yang et al., 2015).
Anti-Tumor Potential
A study focusing on the synthesis and biological evaluation of dendrocandin analogues revealed the potential anti-tumor properties of these compounds. A dendrocandin analogue exhibited significant cytotoxicity against various human cancer cell lines, including MCF-7, A549, A431, SW480, HepG-2, and HL-60, through MTT assays. The compound showed an IC50 value of 16.27 ± 0.26 µM and was found to up-regulate the expression of apoptotic proteins, leading to apoptosis, indicating dendrocandin derivatives' promise as anticancer agents (Yan et al., 2021).
Propriétés
Nom du produit |
Dendrocandin E |
|---|---|
Formule moléculaire |
C15H16O5 |
Poids moléculaire |
276.28 g/mol |
Nom IUPAC |
5-[2-(3,4-dihydroxyphenyl)ethyl]-3-methoxybenzene-1,2-diol |
InChI |
InChI=1S/C15H16O5/c1-20-14-8-10(7-13(18)15(14)19)3-2-9-4-5-11(16)12(17)6-9/h4-8,16-19H,2-3H2,1H3 |
Clé InChI |
LQWUHEDAVONVEF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1O)O)CCC2=CC(=C(C=C2)O)O |
Synonymes |
dendrocandin E |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3R,4R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide](/img/structure/B1263316.png)
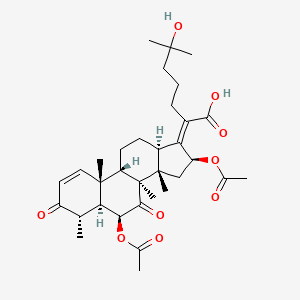
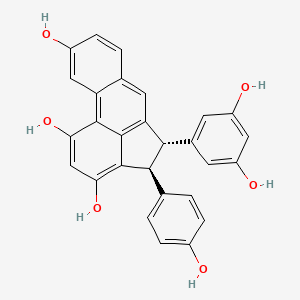
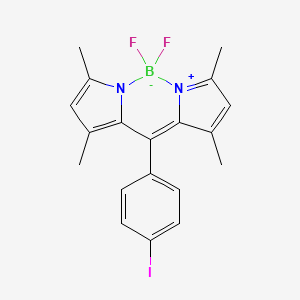
![methyl (Z)-3-(3,5-dimethoxyphenyl)-2-[(Z)-3-[(4-methylpiperazin-1-yl)amino]-3-oxo-1-phenylprop-1-en-2-yl]but-2-enoate](/img/structure/B1263320.png)
![3-{[3-Ethyl-5-(1-methylethyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]carbonyl}-5-methylbenzonitrile](/img/structure/B1263326.png)


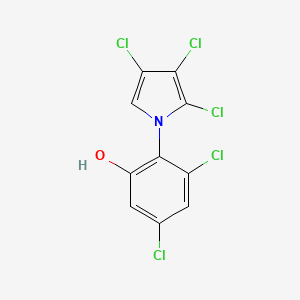
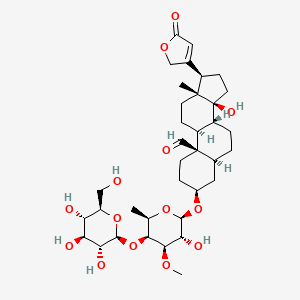
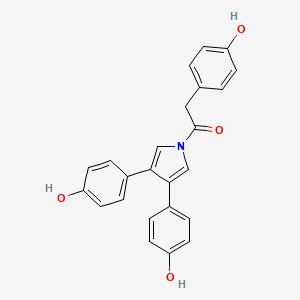
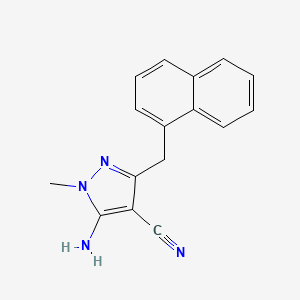
![uridine 5'-(3-{2-acetylamino-3-O-[(R)-1-carboxyethyl]-2-deoxy-D-glucopyranosyl} dihydrogen diphosphate)](/img/structure/B1263336.png)
